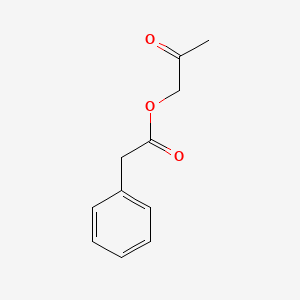

2-Oxopropyl phenylacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5215-63-4 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-oxopropyl 2-phenylacetate |

InChI |

InChI=1S/C11H12O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

MXZBBLQECZKOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxopropyl Phenylacetate and Analogues

Direct Esterification Approaches to 2-Oxopropyl Phenylacetate (B1230308)

The most straightforward method for synthesizing 2-oxopropyl phenylacetate is the direct esterification of phenylacetic acid or its derivatives with hydroxyacetone (B41140) (acetol). This approach, a classic Fischer-Speier esterification, relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol, removing the water formed to drive the equilibrium toward the product.

Catalytic Systems in Esterification of Phenylacetic Acid Derivatives

The choice of catalyst is pivotal in the esterification of phenylacetic acid, influencing reaction rates, yields, and environmental impact. Research has moved from traditional homogeneous mineral acids to more sustainable heterogeneous catalysts.

Homogeneous catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid are effective but pose challenges in separation, recovery, and waste generation. researchgate.net To circumvent these issues, solid acid catalysts have been extensively studied. Amberlyst-15, a cation-exchange resin, has demonstrated high efficacy, achieving yields of approximately 80% in the esterification of phenylacetic acid with various alcohols under solvent-free conditions at 110°C. researchgate.netgcsu.edu This catalyst offers the advantages of easy separation and potential for recycling. gcsu.edu

Another significant class of heterogeneous catalysts includes metal-exchanged montmorillonite (B579905) nanoclays. nih.gov These materials act as solid Brønsted acids and have been successfully used in the esterification of phenylacetic acid with phenols. nih.gov Studies show that the catalytic activity depends on the exchanged metal cation, with Al³⁺-montmorillonite being particularly effective. nih.gov The catalytic mechanism involves the protonation of the carboxylic acid at the Brønsted acid sites on the clay surface, facilitating nucleophilic attack by the alcohol. nih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Amberlyst-15 | Phenylacetic acid, Glycerol | 110°C, 6 hours, Solvent-free | ~80% | researchgate.net |

| Al³⁺-montmorillonite | Phenylacetic acid, p-Cresol (B1678582) | Reflux in Toluene (B28343), 6 hours | High | nih.gov |

| Sulfuric Acid (H₂SO₄) | Phenylacetic acid, various alcohols | Varies | Moderate-High | researchgate.net |

| p-Toluenesulfonic acid (PTSA) | Phenylacetic acid, various alcohols | Varies | Moderate-High | researchgate.net |

Solvent Effects on Reaction Yields and Selectivity

The solvent medium can significantly impact the outcome of esterification reactions. In the synthesis of phenylacetate esters, a key finding is that non-polar solvents tend to provide higher yields compared to polar solvents. nih.gov The esterification of phenylacetic acid with p-cresol using nanoclay catalysts showed that the percentage yield decreases as the polarity of the solvent increases. nih.gov This is attributed to the fact that polar solvents can solvate the reactants and intermediates to an extent that may hinder the desired reaction pathway or promote side reactions. researchgate.net Toluene is often reported as the solvent of choice, leading to maximum yields in these systems. nih.gov

| Solvent | Polarity | Effect on Yield | Reference |

| Toluene | Non-polar | High Yield | nih.gov |

| Benzene (B151609) | Non-polar | Good Yield | nih.gov |

| Chlorobenzene | Polar aprotic | Lower Yield | nih.gov |

| 1,4-Dioxane | Polar aprotic | Lower Yield | nih.gov |

Indirect Synthesis Strategies for this compound Scaffold

Indirect methods for constructing the this compound framework involve the formation of carbon-carbon bonds to assemble the core structure, rather than creating the ester linkage directly. These strategies offer alternative pathways that can be advantageous for creating analogs or when direct esterification is problematic.

Building Block Assembly via Carbon-Carbon Bond Formation

This approach focuses on creating the phenyl-CH₂-C(O)-CH₂- skeleton through reactions that join smaller molecular fragments.

A viable strategy for forming the carbon backbone of this compound is the reaction of an enolate derived from methyl phenylacetate with an electrophilic acetone (B3395972) derivative, such as chloroacetone (B47974). In this sequence, a strong base would be used to deprotonate the α-carbon of methyl phenylacetate, generating a nucleophilic enolate. This enolate can then attack the electrophilic carbon of chloroacetone in an Sₙ2 reaction, displacing the chloride and forming the C-C bond to yield methyl 3-oxo-2-phenylbutanoate. Subsequent hydrolysis and decarboxylation would be required to arrive at the target phenylacetone (B166967) structure, which is a close analog.

A related historical synthesis involves the condensation of 4-methyl benzylcyanide with ethyl acetate (B1210297), followed by saponification and decarboxylation, to produce (4-methyl-phenyl)-acetone, demonstrating the feasibility of building the phenyl-C-C(O)-C skeleton through condensation chemistry. google.com

Intramolecular condensation reactions, such as the Dieckmann condensation, are powerful tools for forming cyclic structures, which can sometimes serve as precursors to acyclic targets. While not a direct route to this compound itself, the principles are relevant for the synthesis of related cyclic keto-esters.

More advanced strategies for C-C bond formation involve transition-metal-catalyzed cross-dehydrogenative coupling (CDC) or C-H activation. rsc.orgpitt.edu These modern methods allow for the direct coupling of two different C-H bonds, representing a highly atom-economical approach. For instance, a hypothetical intramolecular C-H activation could be envisioned on a suitably designed precursor to form a cyclic intermediate that, upon ring-opening, yields the desired scaffold. Such methods, while at the forefront of synthetic chemistry, highlight the potential for developing novel and efficient routes to complex organic molecules. rsc.org

Synthesis from Related Ketone and Anhydride (B1165640) Precursors

A significant route to this compound involves the use of phenyl-2-propanone (P2P) as a key ketone precursor. P2P can be synthesized from phenylacetic acid and acetic anhydride. nih.gov The subsequent conversion of P2P to this compound can be achieved through a Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid to transform the ketone into an ester. daneshyari.comwikipedia.org The Baeyer-Villiger oxidation of P2P would theoretically yield this compound. daneshyari.comwikipedia.orgmaps.org

Synthesis of Related Oxopropyl Phenylacetate Structures

The synthetic principles applied to this compound can be extended to create a variety of related structures with modified phenyl rings or amide functionalities.

Synthesis of Methyl 4-(2-Oxopropyl)phenylacetate

The synthesis of methyl 4-(2-oxopropyl)phenylacetate can be approached through the Friedel-Crafts acylation of methyl phenylacetate. This reaction, when carried out with an appropriate acylating agent in the presence of a Lewis acid catalyst, can introduce an acetyl group at the para position of the phenyl ring. Subsequent modification of this acetyl group would be necessary to yield the final 2-oxopropyl substituent.

Synthesis of N-(2-Oxopropyl)-2-phenylacetamide and Related Amides

The synthesis of N-(2-oxopropyl)-2-phenylacetamide and its analogs has been described through several methods. One common approach is the reaction of an appropriate amine with a derivative of phenylacetic acid. For example, 2-chloro-N-phenylacetamide can be synthesized by reacting aniline (B41778) with chloroacetyl chloride. bioline.org.br This intermediate can then be further reacted to introduce the 2-oxopropyl group.

Another documented synthesis of N-(2-oxopropyl)-N-phenylacetamide involves the reaction of N-(2-methylprop-2-en-1-yl)-N-phenylacetamide with sodium periodate (B1199274) in the presence of a ruthenium catalyst. orgsyn.org This method provides a high yield of the desired product. orgsyn.org Alternative synthetic strategies include aldol (B89426) condensation followed by oxidation steps or oxidative halogenation.

Synthesis of 1-Carbamoyl-2-oxopropyl Acetate Derivatives

The synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives can be conceptualized through the derivatization of related acetamide (B32628) structures. For instance, N-(2-oxopropyl)acetamide can serve as a precursor. nih.gov One potential route involves the Dakin-West reaction, where an amino acid is treated with an acid anhydride in the presence of a base to form a keto-amide. For example, the reaction of glycine (B1666218) with acetic anhydride can produce N-acetyl-N-(2-oxopropyl)acetamide. Subsequent selective hydrolysis and acetylation could potentially yield the desired 1-carbamoyl-2-oxopropyl acetate derivative.

Advanced Synthetic Techniques

Photochemical methods offer unique pathways for the synthesis and modification of keto-esters and their precursors, often proceeding under mild conditions without the need for harsh reagents. While a direct photochemical synthesis of this compound is not explicitly detailed, related photochemical transformations provide a basis for potential synthetic routes.

One relevant approach is the photochemical generation of acyl radicals from precursors like acyl chlorides or anhydrides using a nucleophilic organic catalyst and low-energy visible light (blue LEDs). nih.govgoogle.com These acyl radicals can then undergo Giese-type additions to electron-poor olefins, forming new C-C bonds and constructing a keto-functionalized carbon skeleton. nih.govgoogle.com

Another strategy involves the photochemistry of enolates or their derivatives. Silyl (B83357) enol ethers, for example, can be alkylated at the α-position of a ketone in a visible-light-mediated radical process. This method uses an organocatalyst to generate radicals from alkyl halides, which are then trapped by the weakly nucleophilic silyl enol ether. The photochemistry of enol acetates has also been studied, revealing pathways for photochemical 1,2- and 1,4-acyl migrations, which could be harnessed to rearrange molecular scaffolds. acs.org The direct irradiation of β-keto esters can lead to photoisomerization between their enolic forms.

Table 2: Overview of Potentially Applicable Photochemical Reactions

| Photochemical Strategy | Precursors | Key Intermediates | Potential Application |

| Organocatalytic Acyl Radical Generation nih.govgoogle.com | Acyl chlorides, anhydrides, electron-poor olefins | Acyl radicals | Construction of the keto-ester backbone |

| α-Alkylation of Silyl Enol Ethers | Silyl enol ethers, alkyl halides | Carbon-centered radicals | Introduction of the oxopropyl group |

| Photocycloaddition of β-Keto Esters acs.org | β-Keto esters, vinyl azides | N,O-ketal motifs | Synthesis of complex heterocyclic analogues |

| Photochemistry of Enolates acs.org | Enol acetates, lithiated enolates | Rearranged isomers | Structural modification of keto-ester systems |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to modern organic synthesis. These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium.

In the context of synthesizing this compound and its analogues, these methods could be employed to join the phenyl ring with the acetate or propanone fragments. For example, a palladium-catalyzed coupling could be envisioned between a phenylboronic acid derivative and a halo-substituted ethyl acetate or acetoacetate (B1235776) derivative. The mechanism generally involves an oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

The scope of these reactions is vast, with catalysts based on palladium, nickel, copper, and other metals being widely used for their efficiency and functional group tolerance. Decarboxylative coupling reactions have also emerged as an alternative, using alkynyl carboxylic acids as coupling partners, which can be advantageous due to the stability of the starting materials.

Hypervalent iodine compounds have gained prominence as versatile and environmentally benign reagents for a wide array of oxidative transformations in organic synthesis. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA), iodosylbenzene, and 2-iodoxybenzoic acid (IBX) are frequently used for oxidations, oxidative functionalizations, and coupling reactions.

In the synthesis of compounds related to this compound, hypervalent iodine reagents can play several roles. They are particularly effective in the oxidative functionalization of carbonyl compounds. For instance, they can be used to introduce functionality at the α-position of ketones or esters. Diaryliodonium salts, a class of hypervalent iodine reagents, serve as excellent arylating agents and are key components in the synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives mentioned previously. acs.org

The reactivity of hypervalent iodine(III) reagents often mirrors that of transition metals, enabling them to promote various coupling reactions. They can facilitate the formation of C-C, C-O, and C-N bonds, making them valuable for constructing complex molecules, including natural products. For example, hypervalent iodine reagents can mediate the electrophilic thio/selenocyanation of alkynes to build functionalized frameworks. Their ability to act as clean and powerful oxidants makes them suitable for late-stage functionalization and the synthesis of intricate molecular architectures.

Derivatization and Structure Activity Relationship Studies

Systematic Modification of the 2-Oxopropyl Moiety

Modifications can be broadly categorized into alterations of the ketone functionality and changes to the ester group. The ketone can undergo a variety of reactions, including reduction to a secondary alcohol, which introduces a new chiral center and hydrogen-bonding capabilities. Furthermore, the active methylene (B1212753) group adjacent to the ketone is amenable to alkylation, allowing for the introduction of various substituents. mdpi.com

The ester functionality can also be readily modified. Transesterification with different alcohols can introduce a range of alkyl or aryl groups, thereby altering the steric and electronic properties of this part of the molecule. google.comallresearchjournal.com Hydrolysis of the ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amidation. mdpi.com Palladium-catalyzed reactions of related allyl β-keto esters have demonstrated the potential for decarboxylation followed by various transformations, including the formation of α-allyl ketones and α,β-unsaturated ketones, showcasing the diverse reactivity of the β-keto ester system. nih.gov

A summary of potential modifications to the 2-oxopropyl moiety is presented below:

| Modification Site | Potential Reaction | Resulting Functional Group |

| Ketone Carbonyl | Reduction | Secondary Alcohol |

| Methylene Group | Alkylation | Substituted Methylene |

| Ester Group | Transesterification | Modified Ester |

| Ester Group | Hydrolysis followed by Amidation | Amide |

These systematic modifications are crucial for probing how the 2-oxopropyl moiety influences the molecule's chemical reactivity and interactions with biological systems.

Substituent Effects on the Phenyl Ring in Phenylacetate (B1230308) Derivatives

The electronic nature of the phenyl ring in phenylacetate derivatives can be systematically tuned by the introduction of various substituents, leading to predictable changes in the molecule's reactivity. These substituent effects are well-documented and can be quantified using the Hammett equation, which provides a linear free-energy relationship for many reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, hydroxyl, and methoxy (B1213986) groups, increase the electron density of the aromatic ring through inductive and/or resonance effects, thereby activating the ring towards electrophilic substitution. lumenlearning.comlibretexts.org Conversely, EWGs, such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring, deactivating it towards electrophilic attack. libretexts.orglibretexts.org

The effect of a substituent is quantified by its Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. libretexts.org The magnitude of σ reflects the strength of the substituent's electronic effect. These constants can be used to predict the rates and equilibrium constants of reactions involving substituted phenylacetate derivatives. For instance, in reactions where a negative charge develops in the transition state, electron-withdrawing groups will increase the reaction rate, resulting in a positive reaction constant (ρ) in the Hammett plot. wikipedia.orgresearchgate.net

The following table provides Hammett substituent constants for a selection of common substituents at the meta and para positions:

| Substituent | σ (meta) | σ (para) |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from various compilations of Hammett constants. libretexts.org

By systematically varying the substituents on the phenyl ring and analyzing the resulting changes in reactivity, a detailed understanding of the electronic requirements for a particular process can be obtained.

Chiral Derivatives and Stereochemical Control in Synthesis

The synthesis of chiral derivatives of 2-oxopropyl phenylacetate and the control of their stereochemistry are of significant interest for applications where specific stereoisomers may exhibit distinct properties. The 2-oxopropyl moiety, particularly after modification, can contain one or more chiral centers.

Several strategies have been developed for the asymmetric synthesis of β-keto esters and their derivatives. One prominent method involves the use of enzymes, such as lipases, for kinetic resolution or asymmetric transesterification. google.com For example, lipase-catalyzed acylation of racemic alcohols with a β-keto ester can produce optically active β-keto ester products with high enantioselectivity. google.com

Another approach is the asymmetric alkylation of the α-carbon of the β-keto ester using a chiral auxiliary or a chiral catalyst. acs.org The use of chiral phase-transfer catalysts in the presence of an alkylating agent can lead to the formation of one enantiomer in excess. mdpi.com Similarly, metal-catalyzed asymmetric alkylations have been shown to be effective for producing chiral β-keto esters with high enantiomeric excess. acs.org

The synthesis can also be directed by employing a chiral starting material, such as a chiral alcohol, in the esterification reaction to form the phenylacetate ester. allresearchjournal.com The resulting diastereomers can then be separated.

Key strategies for stereochemical control in the synthesis of this compound derivatives are summarized below:

| Strategy | Description |

| Enzymatic Resolution | Use of enzymes like lipases to selectively react with one enantiomer of a racemic mixture. google.com |

| Asymmetric Alkylation | Introduction of a substituent at the α-carbon using a chiral catalyst or auxiliary to favor the formation of one stereoisomer. acs.org |

| Chiral Pool Synthesis | Starting with a readily available enantiomerically pure precursor. |

| Diastereoselective Reactions | Creating a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer. |

These methods provide a powerful toolkit for accessing specific stereoisomers of this compound derivatives, enabling the study of stereochemistry on their chemical and biological activities.

Synthesis of Analogues for Mechanistic Probing

The synthesis of specifically designed analogues of this compound is a powerful tool for elucidating reaction mechanisms. A key strategy in this regard is isotopic labeling, where one or more atoms in the molecule are replaced with their heavier, stable isotopes. nih.govbohrium.com

Commonly used isotopes for mechanistic studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). medchemexpress.com By tracking the position of these labels in the products of a reaction, it is possible to deduce the bond-breaking and bond-forming steps of the mechanism. For instance, labeling the carbonyl oxygen of the ketone or ester with ¹⁸O can help determine the fate of this atom in hydrolysis or transesterification reactions.

Furthermore, the use of isotopic labeling allows for the determination of kinetic isotope effects (KIEs). wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. core.ac.uk The magnitude of the primary KIE can provide information about the transition state of this step. rsc.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step and can provide insights into changes in hybridization or steric environment at that position during the reaction. wikipedia.org

For example, to study a reaction involving the cleavage of a C-H bond on the methylene group of this compound, one could synthesize a deuterated analogue and compare its reaction rate to the non-deuterated compound. A significant kH/kD value would indicate that this C-H bond is broken in the rate-limiting step. nih.gov

The following table outlines potential isotopic labeling strategies for mechanistic studies of this compound:

| Isotopic Label | Position of Labeling | Potential Mechanistic Insight |

| ²H (Deuterium) | Methylene group | Involvement of C-H bond cleavage in the rate-determining step (KIE). nih.gov |

| ¹³C | Carbonyl carbons | Following the carbon skeleton in rearrangement or fragmentation reactions. |

| ¹⁸O | Carbonyl oxygens | Elucidating the mechanism of ester hydrolysis or transesterification. |

| ¹⁸O | Ether oxygen of ester | Distinguishing between acyl-oxygen and alkyl-oxygen cleavage in ester reactions. |

Through the synthesis and analysis of such isotopically labeled analogues, a detailed and nuanced understanding of the reaction mechanisms of this compound can be achieved.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction pathways. For a molecule like 2-Oxopropyl phenylacetate (B1230308), which contains both an ester and a ketone functional group, several reaction pathways can be computationally explored. These include ester hydrolysis and keto-enol tautomerism.

QM calculations, such as those employing a ωB97XD/6-311G(d,p)/SCRF=water model, can determine whether a reaction like ester hydrolysis proceeds through a concerted or stepwise mechanism. ic.ac.uk For instance, the hydrolysis of an ester in the presence of water can be modeled to proceed through a cyclic and concerted transition state, involving multiple water molecules that facilitate proton transfer while avoiding significant charge separation. ic.ac.uk The calculated activation barrier for such a process can be compared with experimental data to validate the proposed mechanism.

A key aspect of 2-Oxopropyl phenylacetate is the presence of a ketone group, which can undergo keto-enol tautomerism. QM methods can be used to calculate the activation free energy barrier for the interconversion between the keto and enol forms. For example, studies on similar β-dicarbonyl compounds have shown that this tautomerization can be a high-energy process in isolation but can be significantly lowered by the presence of a single water molecule acting as a catalyst. researchgate.net

Table 1: Theoretical Activation Free Energy Barriers for Tautomerization in Cyclic Diketones (Aqueous Phase)

| Compound | Activation Free Energy (kcal/mol) | Reference |

| Cyclobutane-1,3-dione | 70.3 | acs.org |

| Cyclopentane-1,3-dione | 64.0 | acs.org |

This table illustrates the type of data that can be generated through quantum mechanical calculations for processes relevant to this compound.

Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and analyzing reaction mechanisms. For this compound, DFT calculations can provide valuable information on the stability of different tautomers and the transition states connecting them.

The stability of the keto versus the enol form of this compound can be influenced by the solvent environment. DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict which tautomer is more stable in a given medium. orientjchem.org For instance, studies on 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The calculated energy difference between the keto and enol forms can provide a quantitative measure of their relative populations at equilibrium.

DFT is also employed to investigate the mechanism of reactions such as ester hydrolysis. By mapping the potential energy surface, researchers can identify transition states and intermediates. For example, the hydrolysis of esters can proceed through a tetrahedral intermediate, and DFT calculations can determine the energy barriers for the formation and breakdown of this intermediate. ic.ac.uk

Table 2: Calculated Energy Differences and Activation Barriers for Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione

| Parameter | Gas Phase (kcal/mol) | Water (kcal/mol) | Reference |

| ΔE (Enol - Keto) | -17.89 | -16.50 | orientjchem.org |

| Activation Energy | 30.61 | 31.26 | orientjchem.org |

This table provides an example of how DFT calculations can be used to quantify the thermodynamics and kinetics of tautomerization, a process relevant to the ketone moiety in this compound.

Modeling of Spectroscopic Properties

Computational modeling can predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound like this compound.

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching vibration. spectroscopyonline.com Computational methods can calculate the vibrational frequencies of a molecule, which can then be compared to experimental IR data. For esters, a characteristic pattern of three intense peaks is often observed, corresponding to the C=O stretch and two C-O stretches. spectroscopyonline.com Modeling the vibrational spectra of methyl acetate (B1210297) in different solvents has shown that hydrogen bonding to the carbonyl oxygen causes a red shift in the C=O stretching frequency, while hydrogen bonding to the alkoxy oxygen results in a blue shift. acs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, protons adjacent to the carbonyl group of the ester are expected to appear at around 2.0-2.2 ppm in the ¹H NMR spectrum, while protons on the carbon adjacent to the ester oxygen are shifted further downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Computational modeling can provide more precise predictions of these chemical shifts, aiding in the assignment of experimental spectra.

Table 3: Typical Spectroscopic Data for Esters

| Spectroscopy | Functional Group | Typical Range | Reference |

| IR | C=O Stretch (aliphatic) | 1750-1737 cm⁻¹ | orgchemboulder.com |

| IR | C-O Stretch | 1300-1000 cm⁻¹ | orgchemboulder.com |

| ¹H NMR | Protons adjacent to C=O | 2.0-2.2 ppm | orgchemboulder.com |

| ¹H NMR | Protons adjacent to -O- | 3.7-4.1 ppm | orgchemboulder.com |

This table summarizes the expected spectroscopic features for the ester group in this compound based on typical values for similar compounds.

Conformational Analysis of this compound and Derivatives

The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of this compound and its derivatives can be performed using computational methods to identify the most stable conformations and the energy barriers between them.

A study on the conformational preferences of phenylacetic acid and its halogenated analogues revealed that hyperconjugative effects play a crucial role in stabilizing the most populated conformations. nih.gov Theoretical calculations, combined with NMR and IR spectroscopy, showed that variations in the medium's polarity did not significantly alter the conformational populations. nih.gov For this compound, the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, as well as the C-O bonds of the ester group, would be of primary interest.

By performing a systematic scan of the potential energy surface as a function of key dihedral angles, the global and local energy minima corresponding to stable conformers can be located. The relative energies of these conformers determine their populations at a given temperature.

Table 4: Theoretical Conformational Analysis of Phenylacetic Acid

| Conformer | Relative Energy (kcal/mol) | Population (%) | Reference |

| Conformer 1 | 0.00 | 75.3 | nih.gov |

| Conformer 2 | 0.68 | 24.7 | nih.gov |

This table, based on data for phenylacetic acid, illustrates the type of information that can be obtained from a conformational analysis, which would be applicable to understanding the structural preferences of this compound.

Studies on Substrate Binding and Channeling Mechanisms in Related Enzymes

This compound is structurally related to intermediates in the metabolic pathways of aromatic compounds. Understanding how such molecules bind to and are processed by enzymes is crucial for elucidating their biological roles. Computational studies can provide insights into substrate binding modes and the mechanisms of enzyme catalysis.

The phenylacetate degradation pathway involves a series of enzymatic reactions. One key enzyme, PaaZ, is a bifunctional enzyme that catalyzes the ring opening of an intermediate derived from phenylacetate. acs.org While this compound itself may not be the direct substrate, studies on related molecules can shed light on potential interactions.

The binding of a substrate to an enzyme's active site often involves an "induced fit," where the enzyme changes its conformation to accommodate the substrate. youtube.com This binding is strongest at the transition state of the reaction. youtube.com Computational docking and molecular dynamics simulations can be used to model the binding of this compound or its derivatives to the active sites of enzymes in the phenylacetate pathway. These simulations can identify key amino acid residues involved in substrate recognition and catalysis.

Furthermore, some multi-enzyme complexes utilize substrate channeling, where an intermediate is passed directly from one active site to another without being released into the bulk solvent. acs.org This can be mediated by molecular tunnels or electrostatic interactions. Computational studies can help to visualize these channels and understand the mechanism of intermediate transfer. acs.org

Advanced Analytical Characterization Techniques in 2 Oxopropyl Phenylacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific structure of 2-Oxopropyl phenylacetate (B1230308), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity within the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-Oxopropyl phenylacetate.

The ¹H NMR spectrum reveals distinct signals corresponding to the four unique proton environments in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups, being in different chemical environments, present as singlets. The methylene protons (CH ₂-Ph) adjacent to the phenyl ring are expected around δ 3.6 ppm, while the methylene protons (CH ₂-O) of the ester group appear further downfield, around δ 4.7 ppm. The methyl protons (CH ₃) of the ketone group are the most shielded, appearing as a singlet around δ 2.1 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons are the most deshielded, with the ester carbonyl (C=O) appearing around δ 170-172 ppm and the ketone carbonyl (C=O) around δ 200-205 ppm. The aromatic carbons resonate between δ 127-134 ppm. The methylene carbon of the phenylacetyl group (CH₂-Ph) is found near δ 41 ppm, while the methylene carbon of the oxopropyl group (CH₂-O) is observed around δ 70 ppm. The methyl carbon (CH₃) is the most shielded, with a chemical shift near δ 26 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl | CH | 7.2-7.4 (multiplet) | 127.0 - 134.0 |

| Benzyl (B1604629) CH₂ | CH₂ | ~3.6 (singlet) | ~41.0 |

| Ester C=O | C | - | ~171.0 |

| Oxopropyl CH₂ | CH₂ | ~4.7 (singlet) | ~70.0 |

| Ketone C=O | C | - | ~203.0 |

| Methyl CH₃ | CH₃ | ~2.1 (singlet) | ~26.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of the molecular fragments identified in 1D NMR.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. For this compound, a COSY spectrum would primarily show correlations among the protons within the phenyl ring. The key feature would be the absence of cross-peaks between the three singlet signals (benzyl CH₂, oxopropyl CH₂, and methyl CH₃), confirming they are not coupled to each other through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. columbia.edu An HSQC or HMQC spectrum would show cross-peaks connecting each proton signal to its attached carbon: the aromatic protons to the aromatic carbons, the benzyl CH₂ protons to their carbon, the oxopropyl CH₂ protons to their carbon, and the methyl protons to the methyl carbon. This confirms the C-H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical 2D NMR experiment for this molecule, as it reveals long-range (2-4 bond) correlations between protons and carbons, establishing how the different parts of the molecule are connected. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the benzyl methylene protons (~3.6 ppm) to the ester carbonyl carbon (~171 ppm) and the aromatic carbons.

Correlations from the oxopropyl methylene protons (~4.7 ppm) to the ester carbonyl carbon (~171 ppm) and the ketone carbonyl carbon (~203 ppm).

Correlations from the methyl protons (~2.1 ppm) to the ketone carbonyl carbon (~203 ppm) and the oxopropyl methylene carbon (~70 ppm).

Interactive Table 2: Key Expected HMBC Correlations for this compound

| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Number of Bonds | Inferred Connection |

| Benzyl CH₂ (~3.6 ppm) | Ester C=O (~171 ppm) | 3 | Confirms benzyl group is part of the phenylacetate |

| Oxopropyl CH₂ (~4.7 ppm) | Ester C=O (~171 ppm) | 2 | Connects oxopropyl group to ester oxygen |

| Oxopropyl CH₂ (~4.7 ppm) | Ketone C=O (~203 ppm) | 2 | Confirms position of the ketone |

| Methyl CH₃ (~2.1 ppm) | Ketone C=O (~203 ppm) | 2 | Confirms methyl group is part of the acetyl |

Advanced NMR for Stereochemical Assignment

This compound is an achiral molecule, meaning it does not have any stereocenters or stereoisomers (e.g., enantiomers or diastereomers). Therefore, advanced NMR techniques specifically designed for stereochemical assignment, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral resolving agents, are not applicable to this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), measures the mass of a molecule with very high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₁H₁₂O₃. An experimental HRMS measurement confirming this exact mass provides definitive proof of the molecular formula. massbank.eu

Interactive Table 3: HRESIMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | massbank.eu |

| Theoretical Exact Mass | 192.07864 u | massbank.eu |

| Ionization Mode | Positive (e.g., [M+H]⁺, [M+Na]⁺) or Negative (e.g., [M-H]⁻) | - |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This method is ideal for identifying and quantifying this compound within complex mixtures, such as during reaction monitoring or in biological matrices.

In an LC-MS analysis, the sample mixture is first injected into an HPLC system. The components of the mixture are separated based on their affinity for the stationary phase (column) and mobile phase. This compound will elute at a characteristic retention time under specific chromatographic conditions. As it elutes from the column, it enters the mass spectrometer, which confirms its identity by detecting its specific mass-to-charge ratio (e.g., m/z 193.08 for the protonated molecule [M+H]⁺). This combination of retention time and mass detection provides high specificity and sensitivity for the analysis of this compound in complex samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds in a sample. In the context of this compound, GC-MS is employed to identify and quantify impurities and related volatile substances. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection and identification using mass spectrometry. massbank.eumdpi.com

A typical GC-MS analysis involves injecting a sample into the instrument, where it is vaporized. The gaseous components are then carried by an inert gas, such as helium, through a long, thin capillary column. mdpi.comjppres.com The separation is temperature-programmed to ensure efficient resolution of the components. For instance, a method might start at 60°C, ramp to 210°C, then to 230°C, and finally to 300°C to elute all components. mdpi.com The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its identification. massbank.eu This method is particularly useful for detecting and quantifying related substances such as phenylacetic acid and other potential byproducts from the synthesis of this compound. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Component Analysis

| Parameter | Condition |

|---|---|

| Carrier Gas | Helium mdpi.comjppres.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Injection Volume | 1.0 µL mdpi.com |

| Temperature Program | Initial 60°C, ramped to 300°C mdpi.com |

| MS Detector | Positive ion mode jppres.com |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, IR analysis provides characteristic absorption bands corresponding to its ester and ketone carbonyl groups, as well as the aromatic ring. The IR spectrum of a related compound, phenyl acetate (B1210297), shows a strong carbonyl (C=O) stretching frequency. researchgate.net This technique is valuable for confirming the identity of the synthesized compound and for detecting the presence of starting materials or byproducts that have different functional groups. chemicalbook.comnist.govnist.govchemicalbook.com

Chromatographic Methods for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and for the quantitative analysis of non-volatile compounds like this compound. The method separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase. A UV-Vis detector is commonly used to quantify the separated compounds by measuring their absorbance at specific wavelengths. nih.gov

For complex mixtures where compounds may have similar retention times, leading to overlapping peaks, advanced HPLC methods can be employed. By utilizing a diode array detector (DAD), it is possible to leverage the different UV-Vis absorbance profiles of the co-eluting compounds to achieve accurate quantification. nih.gov This is particularly relevant in the analysis of reaction mixtures where byproducts with similar polarities to this compound might be present.

Flash chromatography is a rapid and efficient method for the preparative purification of organic compounds. rochester.eduphenomenex.com It operates on the same principles as traditional column chromatography but uses positive pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. phenomenex.comuct.ac.za This technique is widely used in synthetic chemistry to isolate the desired product from a reaction mixture. researchgate.net

The selection of an appropriate solvent system (eluent) is critical for successful separation. This is often determined by preliminary analysis using Thin Layer Chromatography (TLC). rochester.eduuct.ac.za For a compound like this compound, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, would likely be used in a gradient or isocratic elution to achieve optimal separation from impurities. rochester.eduorgsyn.org The process involves packing a column with silica gel, loading the crude sample, and then eluting with the chosen solvent system under pressure, collecting fractions that are subsequently analyzed for the presence of the pure compound. orgsyn.org

Table 2: General Steps in Flash Chromatography Purification

| Step | Description | Key Considerations |

|---|---|---|

| Solvent System Selection | Choosing an eluent that provides good separation on TLC. rochester.eduuct.ac.za | Aim for a target compound Rf of ~0.3. rochester.edu Common systems include hexanes/ethyl acetate. rochester.edu |

| Column Packing | Filling the column with silica gel. orgsyn.org | Ensure a well-packed, crack-free column to prevent poor separation. rochester.edu |

| Sample Loading | Applying the crude mixture to the top of the column. uct.ac.za | Can be done wet (dissolved in a minimal amount of solvent) or dry (adsorbed onto silica). uct.ac.za |

| Elution and Fraction Collection | Forcing the eluent through the column with pressure and collecting the eluate in fractions. uct.ac.za | Maintain a constant flow rate and monitor the separation using TLC. uct.ac.za |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top 5-10 nanometers of a material's surface. nottingham.ac.ukwikipedia.org The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. ipfdd.de The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. researchgate.net

The binding energy is characteristic of a specific element and its chemical environment, allowing for the identification of elements and their oxidation states. nottingham.ac.ukcarleton.edu In research involving this compound, XPS could be used to analyze the surface of materials to which it has been adsorbed or to characterize thin films, providing information on surface contamination and chemical modifications. nottingham.ac.ukosu.eduyoutube.com

Small-Angle X-ray Scattering (SAXS) in Enzyme-Substrate Studies

Small-Angle X-ray Scattering (SAXS) is a powerful structural biology technique for studying the size, shape, and conformational changes of macromolecules in solution. nih.govresearchgate.net It is particularly valuable for investigating enzyme-substrate interactions under physiologically relevant conditions. nih.govnih.gov

In the context of this compound research, SAXS can be used to study the structural dynamics of an enzyme upon binding to this substrate. By comparing the scattering profiles of the free enzyme, the substrate, and the enzyme-substrate complex, researchers can determine key structural parameters such as the radius of gyration (Rg) and gain insights into conformational changes that occur during the enzymatic reaction. researchgate.netnih.gov This information is crucial for understanding the mechanism of enzyme action.

Environmental and Biochemical Transformation Pathways

Microbial Degradation of Phenylacetate (B1230308) and Related Aromatic Compounds

Phenylacetic acid (PAA) is a central intermediate in the microbial breakdown of various aromatic compounds, including environmental pollutants like styrene (B11656) and the amino acid phenylalanine. nih.govfrontiersin.org Due to the chemical stability of the aromatic ring, microorganisms have evolved specialized and complex enzymatic pathways to degrade phenylacetate, utilizing it as a carbon source. nih.govtandfonline.com These degradation strategies are broadly categorized based on the presence or absence of oxygen, leading to distinct aerobic and anaerobic catabolic pathways. frontiersin.orgnih.gov

The aerobic degradation of phenylacetate in bacteria is a unique "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. nih.govresearchgate.netmdpi.com Found in approximately 16% of all sequenced bacterial genomes, including model organisms like Escherichia coli and Pseudomonas putida, this pathway is the most common route for the aerobic breakdown of phenylacetate. nih.govfrontiersin.org It is characterized by the initial activation of phenylacetate to a coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that ultimately cleave the aromatic ring and produce central metabolites. nih.govresearchgate.net

A distinctive feature of the aerobic phenylacetate pathway is the processing of all intermediates as CoA thioesters, a characteristic typically associated with anaerobic metabolism. nih.gov The process begins with the activation of phenylacetate by the enzyme phenylacetate-CoA ligase (PaaK). frontiersin.orgresearchgate.net This enzyme catalyzes the Mg2+ and ATP-dependent ligation of CoA to phenylacetate, forming phenylacetyl-CoA. frontiersin.orgasm.org

This initial activation is crucial. While in anaerobic pathways, the electron-withdrawing nature of the thioester facilitates the energy-dependent reduction of the aromatic ring, its role in the aerobic pathway is different. nih.gov The CoA-thioester form of the intermediates is essential for the subsequent enzymatic steps, particularly the isomerization of the epoxide to an oxepin (B1234782) catalyzed by PaaG, and the subsequent hydrolytic ring cleavage. nih.govresearchgate.net The entire degradation cascade, from the initial substrate to the final products, proceeds through these CoA-activated compounds. nih.gov

The central challenge in degrading aromatic compounds is overcoming the stability of the aromatic ring. nih.gov In the aerobic phenylacetate pathway, this is achieved not by direct hydroxylation and oxygenolytic cleavage, but through a novel epoxidation mechanism. The key enzyme is a multicomponent oxygenase, PaaABCDE. nih.govnih.gov This enzyme complex uses NADPH to activate molecular oxygen and catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA, forming a highly reactive, non-aromatic ring 1,2-epoxyphenylacetyl-CoA. nih.govresearchgate.net

This epoxide intermediate is then isomerized into a more stable, seven-membered oxygen-containing heterocyclic enol ether, known as an oxepin [2-oxepin-2(3H)-ylideneacetyl-CoA], by the enzyme ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG). nih.govresearchgate.netresearchgate.net This isomerization is a critical step, as it generates an α,β-unsaturated CoA ester, priming the molecule for the subsequent steps of the pathway which resemble beta-oxidation. researchgate.net

Table 1: Key Enzymes in the Upper Phenylacetate Catabolic Pathway

| Enzyme Name | Gene(s) | Function | Substrate | Product |

| Phenylacetate-CoA ligase | paaK | Activates phenylacetate to its CoA thioester. frontiersin.orgasm.org | Phenylacetate | Phenylacetyl-CoA |

| Ring 1,2-phenylacetyl-CoA epoxidase | paaABCDE | Catalyzes the epoxidation of the aromatic ring. nih.govnih.gov | Phenylacetyl-CoA | Ring 1,2-epoxyphenylacetyl-CoA |

| Ring 1,2-epoxyphenylacetyl-CoA isomerase | paaG | Isomerizes the epoxide to a seven-membered oxepin ring. nih.govresearchgate.net | Ring 1,2-epoxyphenylacetyl-CoA | 2-oxepin-2(3H)-ylideneacetyl-CoA |

The cleavage of the stable ring structure occurs via hydrolysis of the oxepin-CoA intermediate, a process that does not directly involve oxygen. nih.gov This reaction is catalyzed by oxepin-CoA hydrolase, a domain of the bifunctional enzyme PaaZ. nih.govnih.gov PaaZ performs a hydrolytic attack on the enol ether moiety of the oxepin ring, leading to the opening of the seven-membered ring and the formation of a reactive aldehyde intermediate. researchgate.netnih.gov This aldehyde is immediately oxidized by the NADP+-dependent aldehyde dehydrogenase domain of the same PaaZ protein to yield 3-oxo-5,6-dehydrosuberyl-CoA. nih.govnih.gov

The subsequent steps of the pathway are analogous to the beta-oxidation of fatty acids. nih.govnih.govopenstax.org The linear C8-dicarboxylic acid derivative undergoes a series of reactions including thiolytic cleavage, isomerization, hydration, and oxidation. nih.gov

Thiolysis: The thiolase PaaJ shortens the chain by two carbons, releasing acetyl-CoA and forming 2,3-dehydroadipyl-CoA. nih.gov

Hydration: The enoyl-CoA hydratase PaaF hydrates the double bond, yielding 3-hydroxyadipyl-CoA. researchgate.net

Oxidation: The NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase (PaaH) oxidizes the hydroxyl group to a keto group, forming 3-oxoadipyl-CoA. nih.gov

Final Thiolysis: The thiolase PaaJ catalyzes the final cleavage of 3-oxoadipyl-CoA into the central metabolites succinyl-CoA and another molecule of acetyl-CoA, which can then enter the citric acid cycle. nih.gov

Table 2: Steps of the Lower Phenylacetate Catabolic Pathway (Post-Ring Cleavage)

| Step | Enzyme | Reaction | Product |

| Hydrolytic Ring Cleavage & Oxidation | PaaZ | Cleaves oxepin-CoA ring and oxidizes the resulting aldehyde. nih.govnih.gov | 3-oxo-5,6-dehydrosuberyl-CoA |

| Thiolysis | PaaJ | Removes acetyl-CoA from the C8 chain. nih.gov | 2,3-dehydroadipyl-CoA |

| Hydration | PaaF | Adds water across the double bond. researchgate.net | 3-hydroxyadipyl-CoA |

| Dehydrogenation | PaaH | Oxidizes the hydroxyl group. nih.gov | 3-oxoadipyl-CoA |

| Thiolysis | PaaJ | Cleaves the C6 chain into two central metabolites. nih.gov | Succinyl-CoA + Acetyl-CoA |

The expression of the paa genes, which encode the enzymes for phenylacetate degradation, is tightly regulated to ensure efficient catabolism and to prevent the accumulation of toxic intermediates. researchgate.netnih.gov In E. coli, the paa genes are organized into operons, with the primary transcriptional regulator being PaaX. researchgate.netnih.gov

PaaX functions as a repressor, binding to the promoter regions of the paa operons and blocking transcription. researchgate.netnih.gov The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA. researchgate.net When phenylacetyl-CoA is present, it binds to PaaX, causing a conformational change that prevents PaaX from binding to the DNA, thereby allowing the transcription of the paa genes to proceed. researchgate.net

Additionally, there are other layers of regulation. The enzyme thioesterase PaaY can hydrolyze inhibitory intermediates that may accumulate if the pathway is impaired, acting as a metabolic safety valve. researchgate.net Furthermore, the PaaABCE oxygenase complex can perform a reverse deoxygenation reaction, converting the epoxide back to phenylacetyl-CoA, which helps to control the concentration of the potentially toxic epoxide intermediate. frontiersin.org

Under anaerobic conditions, bacteria such as the denitrifying bacterium Thauera aromatica employ a different strategy for phenylacetate degradation. ethz.chresearchgate.net In the absence of oxygen to act as an electron acceptor, the aromatic ring is first activated and then reduced. nih.gov

Similar to the aerobic pathway, the process begins with the activation of phenylacetate to phenylacetyl-CoA. asm.orgethz.ch However, the subsequent steps diverge significantly. The side chain of phenylacetyl-CoA undergoes an α-oxidation to form phenylglyoxylate (B1224774) (benzoylformate), which is then oxidatively decarboxylated to yield benzoyl-CoA. asm.orgethz.ch Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. frontiersin.org The benzoyl-CoA is then dearomatized by an ATP-dependent or ATP-independent reductase enzyme, followed by hydrolytic ring cleavage and a series of reactions similar to beta-oxidation to ultimately produce acetyl-CoA. frontiersin.org

Aerobic Phenylacetate Catabolism in Bacteria

Formation of Transformation Products (TPs) in Environmental Matrices

The transformation of 2-Oxopropyl phenylacetate in environmental matrices such as soil and water can occur through both abiotic and biotic pathways, leading to a variety of transformation products (TPs). The nature and concentration of these TPs depend on environmental conditions like pH, temperature, microbial activity, and sunlight exposure.

Given the structure of this compound, hydrolysis of the ester bond is a likely initial transformation step in aqueous environments, which would yield Phenylacetic acid and 1-hydroxy-2-propanone .

Biotic degradation, particularly by microorganisms in soil and water, is expected to play a significant role in the environmental fate of this compound. The bacterial degradation of Phenylacetic acid is a well-studied process. nih.govnih.gov The pathway typically begins with the activation of phenylacetic acid to phenylacetyl-CoA, followed by a series of enzymatic reactions that open the aromatic ring and ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. nih.gov

The other potential initial degradation product, the acetoacetate (B1235776) moiety (from which 1-hydroxy-2-propanone is derived), can also be utilized by microorganisms. The degradation of acetoacetate can lead to the formation of acetone (B3395972) and subsequently isopropanol .

Table 3: Potential Transformation Products of this compound in Environmental Matrices

| Transformation Product | Parent Moiety | Formation Pathway | Further Degradation Products |

| Phenylacetic acid | Phenylacetate | Hydrolysis (Abiotic/Biotic) | Phenylacetyl-CoA, intermediates of the PAA pathway nih.gov |

| 1-hydroxy-2-propanone | 2-Oxopropyl | Hydrolysis (Abiotic/Biotic) | Further oxidation or microbial utilization |

| Phenol (B47542) | Phenylacetate | Photolysis | - |

| Cresols | Phenylacetate | Photolysis | - |

| Acetone | 2-Oxopropyl | Biotic degradation of acetoacetate moiety | Isopropanol |

| Succinyl-CoA | Phenylacetate | Bacterial degradation of Phenylacetic acid nih.gov | Enters Citric Acid Cycle |

| Acetyl-CoA | Phenylacetate | Bacterial degradation of Phenylacetic acid nih.gov | Enters Citric Acid Cycle |

This table outlines potential transformation products based on the known degradation pathways of the constituent chemical moieties of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research is focused on overcoming these limitations through several key strategies:

Advanced Biocatalyst Development: There is a significant opportunity in exploring and engineering novel microorganisms or isolated enzymes with higher selectivity and productivity. Strains like Candida tropicalis have already been identified as efficient producers of PAC. nih.gov The use of co-cultures, for instance combining Candida tropicalis and Saccharomyces cerevisiae, is another promising approach to optimize the biotransformation process. nih.gov

Enzymatic Esterification: The conversion of PAC to 2-Oxopropyl phenylacetate (B1230308) via esterification is a critical step. Future routes will likely move away from traditional chemical methods towards enzymatic synthesis using lipases. nih.gov Lipase-catalyzed reactions offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. nih.gov Research into immobilized lipases is particularly promising, as it allows for catalyst recycling and improved stability. frontiersin.org

Process Engineering and Optimization: Media engineering, including the use of biphasic water-organic solvent systems, is being explored to improve reaction efficiency by facilitating in-situ product extraction. google.com Additionally, optimizing reaction conditions using co-solvent systems has been shown to markedly enhance the conversion rates for the synthesis of other aromatic esters. frontiersin.org

Table 1: Comparison of Synthetic Approaches for Aromatic Esters and Precursors

| Approach | Description | Potential Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Whole-Cell Biotransformation | Use of microorganisms (e.g., yeast) to convert benzaldehyde (B42025) to phenylacetylcarbinol (PAC). | Cost-effective starting materials, produces specific enantiomers (L-PAC). | Strain improvement, reduction of by-products, optimizing fermentation media. | nih.govresearchgate.net |

| Enzymatic Catalysis (Lipases) | Using isolated lipases for the esterification of an alcohol (like PAC) to form the final ester. | High selectivity, mild reaction conditions, green chemistry principles. | Immobilization of enzymes, use of co-solvent systems to boost efficiency. | nih.govfrontiersin.org |

| Chemical Synthesis | Traditional organic synthesis methods, e.g., using acetic anhydride (B1165640) for acetylation. | Well-established procedures. | Often less economical and can produce undesirable racemic mixtures. | nih.govgoogle.comwikipedia.org |

Elucidation of Complex Reaction Mechanisms Using Advanced Spectroscopic and Computational Tools

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. For the synthesis of 2-Oxopropyl phenylacetate, this involves dissecting both the biotransformation and the esterification stages.

The biosynthesis of L-PAC by yeast involves the enzyme pyruvate (B1213749) decarboxylase (PDC). nih.gov This enzyme facilitates the decarboxylation of pyruvate to form an "active" acetaldehyde (B116499) intermediate, which then undergoes a carboligation reaction with benzaldehyde to yield L-PAC. nih.govgoogle.com While this pathway is generally understood, the precise kinetics and factors influencing competing side reactions are areas for further investigation.

Furthermore, the reactivity of the target molecule itself warrants study. Research on the alkaline hydrolysis of analogous compounds, such as methyl 2-(2-oxopropyl)-benzoates, has demonstrated that the keto-carbonyl group actively participates in the reaction mechanism, influencing the hydrolysis rate. rsc.org This neighboring group participation is a key feature of the molecule's chemical behavior.

Future research will increasingly rely on a combination of advanced tools:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are crucial for identifying intermediates and by-products, providing empirical evidence for proposed mechanisms.

Computational Chemistry: Quantum mechanical calculations and molecular modeling are becoming indispensable for mapping reaction pathways, calculating transition state energies, and understanding enzyme-substrate interactions at a molecular level. nih.gov These theoretical studies can predict reaction outcomes and guide experimental design, bridging the gap between theory and practice. nih.gov

Exploration of New Derivatization Strategies for Functional Exploration

Derivatization is a powerful strategy for modifying the properties of a parent molecule to enhance its biological activity or confer new functionalities. The synthesis of this compound is itself a derivatization of phenylacetylcarbinol.

Emerging research focuses on creating libraries of new derivatives to explore structure-activity relationships. For instance, studies on other natural aromatic compounds like arbutin (B1665170) have shown that creating ester derivatives can significantly enhance bioactivities such as antioxidant potential. frontiersin.org Similarly, the derivatization of phenol (B47542) to phenyl acetate (B1210297) is a common strategy used to improve its analytical detection by methods like gas chromatography. researchgate.net

For this compound, future derivatization could involve:

Modification of the ester group with different acyl chains to modulate lipophilicity and stability.

Substitution on the phenyl ring to alter electronic properties and biological interactions.

Chemical transformation of the ketone functional group to access a wider range of related structures.

These new derivatives could be screened for various applications, drawing inspiration from the use of related compounds like methyl phenylacetate in the flavor and fragrance industry and as a precursor for other chemical reagents. wikipedia.org

Integrated Computational-Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.gov This integrated approach moves beyond simple trial-and-error experimentation towards a more predictive and design-oriented workflow.

A prime example of this is the use of Reaction Engineering and Response Surface Methodology (RSM) to model and optimize the synthesis of R- and S-phenylacetylcarbinol. nih.gov In such studies, a statistical model is built from a set of experiments to describe the relationship between key variables (like temperature, pH, substrate concentration) and outcomes (like yield and conversion). nih.govfrontiersin.org The model's predictive power, often validated by high R² values, allows for the in-silico identification of optimal reaction conditions, which are then confirmed experimentally. nih.gov

For this compound, this integrated strategy could be applied to:

Predict the most effective lipase (B570770) and solvent system for the esterification of PAC.

Screen virtual libraries of potential derivatives (as described in 8.3) for desired properties before committing to their synthesis.

This approach not only accelerates the research and development cycle but also leads to a more fundamental understanding of the chemical system.

Table 2: Predictive Modeling in Chemical Synthesis

| Technique | Application | Key Metrics | Outcome | Reference |

|---|---|---|---|---|

| Response Surface Methodology (RSM) | Optimization of enzymatic synthesis of aromatic esters. | R² (goodness-of-fit), p-value, F-ratio. | Determination of optimal temperature, enzyme amount, and molar ratios for maximum conversion. | nih.govfrontiersin.org |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms. | Activation energies, transition state geometries. | Validation of proposed reaction pathways and understanding of catalyst behavior. | nih.gov |

| Molecular Docking | Predicting enzyme-substrate interactions. | Binding affinity scores, interaction poses. | Screening for effective biocatalysts and guiding enzyme engineering efforts. | nih.gov |

Understanding Environmental Fates and Biotransformation of Analogous Compounds

As with any chemical compound, understanding the environmental impact is crucial. For this compound, direct data is scarce, so research must draw upon studies of analogous compounds like phenyl acetate and other aromatic esters. nih.gov

The environmental fate of a chemical is determined by its potential for transport, bioaccumulation, and transformation in air, water, and soil. epa.gov

Abiotic and Biotic Degradation: Phenyl acetate's release into the environment can occur through various waste streams. nih.gov Like many esters, it is subject to hydrolysis. More importantly, biodegradation by microorganisms is a primary route of transformation for aromatic compounds in the environment. epa.govnih.gov Fungi, such as Aspergillus niger, possess diverse metabolic pathways capable of breaking down complex plant-derived aromatic molecules. mdpi.com

Biotransformation: This term also applies to the purposeful use of biological systems to modify compounds. Microbial biotransformation is a key tool in drug discovery for producing metabolites and can be harnessed for both synthesis and bioremediation. nih.govnih.gov

Future research should focus on the specific environmental profile of this compound. This would involve laboratory studies to measure its water solubility, vapor pressure, and partition coefficients, as well as biodegradation assays using relevant microbial consortia to determine its persistence and identify potential degradation products.

Q & A

Basic: What are the recommended synthetic routes for 2-oxopropyl phenylacetate, and how can reaction conditions be optimized for yield?

Answer:

this compound can be synthesized via nucleophilic substitution using chloroacetone and phenylacetate derivatives in acetone with potassium carbonate as a base . Key optimization parameters include:

- Temperature : Maintain 80–85°C to balance reaction rate and side-product formation.

- Molar ratios : A 1:1.5 molar ratio of starting material to chloroacetone ensures excess reactant for higher conversion.

- Catalyst : Use calcined potassium carbonate to enhance nucleophilicity.

Post-synthesis, characterize the product using GC-MS or NMR to confirm purity (>98%) and isomer distribution .

Basic: How should researchers assess the stability of this compound under varying storage and experimental conditions?

Answer:

Stability studies should include:

- Thermal stability : Accelerated testing at 60°C (e.g., 7–14 days) to simulate long-term degradation .

- pH dependence : Evaluate hydrolysis rates in buffered solutions (pH 3–9) using HPLC to monitor ester bond integrity .

- Light sensitivity : Expose to UV/visible light and quantify photodegradation products via LC-MS .

Standardize storage at -20°C in inert containers to minimize degradation .

Advanced: How can proteomic or transcriptomic approaches elucidate the mechanistic pathways of this compound in cancer models?

Answer:

To study anticancer mechanisms (e.g., apoptosis, cell cycle arrest):

- Proteomics : Use 2D gel electrophoresis or LC-MS/MS to identify proteins like Bcl-2 (downregulated) and Bax (upregulated) in treated osteosarcoma cells .

- Transcriptomics : Perform RNA sequencing to map p21Cip1 and pRb phosphorylation changes linked to G1 phase arrest .

- CRISPR screening : Validate targets (e.g., p53, caspase pathways) in isogenic cell lines to confirm phenotype specificity .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic profiles of phenylacetate derivatives?

Answer:

Contradictions may arise from species-specific metabolism or formulation differences. Address this by:

- Comparative PK studies : Use radiolabeled tracers in rodent vs. human hepatocytes to quantify metabolite disparities .

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate data on hepatic clearance and protein binding to predict human exposure .

- Dose normalization : Adjust for molar equivalence across studies (e.g., L-ornithine phenylacetate vs. free phenylacetate) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 206.2 for quantification) and deuterated internal standards .

- GC-FID : Derivatize with BSTFA for enhanced volatility; validate linearity (0.1–100 µg/mL) and recovery (>90%) .

- UV-Vis : Limited to pure samples due to interference from biological matrices.

Advanced: What strategies are effective for studying the environmental impact and biodegradation of this compound?

Answer:

- Microbial consortia screening : Isolate strains from polluted sites (e.g., river sediments) using phenylacetate enrichment cultures .

- Metagenomics : Identify esterase/lipase genes (e.g., lipA, estB) linked to degradation via shotgun sequencing .

- Metabolic flux analysis : Track carbon flow into TCA cycles using 13C-labeled phenylacetate .

Basic: How can researchers mitigate cytotoxicity or off-target effects during in vitro assays with this compound?

Answer:

- Dose optimization : Perform MTT assays across 0.1–100 µM to determine IC50 and exclude necrotic concentrations .

- Selectivity screening : Test against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

- Solvent controls : Use DMSO (<0.1%) to avoid solvent-induced artifacts .

Advanced: How can computational modeling predict the metabolic fate of this compound in human liver microsomes?

Answer:

- In silico tools : Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) in Schrödinger Maestro to identify oxidation sites .

- QSAR models : Train on phenylacetate derivatives to predict clearance rates and metabolite toxicity .

- Hepatocyte simulations : Combine with IVIVE (in vitro-in vivo extrapolation) to scale microsomal data to whole-organism kinetics .

Basic: What are the best practices for handling and disposing of this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Collect in halogen-resistant containers and incinerate at >1000°C to prevent toxic byproducts .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can multi-omics integration clarify the role of this compound in modulating microbial communities during biodegradation?

Answer:

- Meta-proteomics : Identify key enzymes (e.g., esterases, oxidases) via nanoLC-MS/MS in consortia .

- Metabolomics : Profile phenylacetate-derived intermediates (e.g., phenylacetyl-CoA) using GC-TOF-MS .

- Network analysis : Construct metabolic maps linking degradation pathways to secondary metabolite production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.